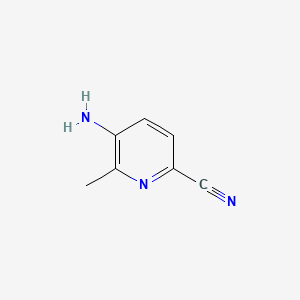
4-amino-N-methyl-1H-1,2,3-triazole-5-carboxamide
Übersicht
Beschreibung
1,2,4-Triazole compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds has been the subject of many research studies. These compounds can be synthesized using a variety of starting materials and methodologies .Molecular Structure Analysis
1,2,4-Triazoles are nitrogen-containing heterocycles that have a significant effect on the process of discovering new structures for pharmaceutical applications . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis
1,2,4-Triazoles have been introduced as an antimicrobial agent and various medicines due to having N–C–S linkage in the skeleton . They have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .Wissenschaftliche Forschungsanwendungen
Drug Discovery
1,2,3-Triazoles, including the compound , are known for their stability and mimicry of the amide bond , which makes them valuable in medicinal chemistry . They have been incorporated into various drugs, such as:
Organic Synthesis
The triazole core is utilized in click chemistry , a popular approach for creating diverse organic compounds due to its high yield and mild reaction conditions . This methodology is instrumental in synthesizing complex molecules for pharmaceuticals and materials science.
Polymer Chemistry
Triazole derivatives serve as monomers in polymer synthesis, contributing to the development of polymers with enhanced thermal stability and mechanical properties .
Supramolecular Chemistry
Due to their ability to engage in hydrogen bonding and their strong dipole moment , triazole derivatives are used in the design of molecular recognition systems and self-assembling materials .
Bioconjugation
The triazole ring can act as a linker in bioconjugation strategies, allowing for the attachment of various functional groups to biomolecules, which is crucial in drug delivery and targeted therapy .
Chemical Biology
In chemical biology, triazole derivatives are used to probe biological systems , often as part of inhibitors or activators of biological pathways .
Fluorescent Imaging
The electronic properties of triazoles make them suitable for use in fluorescent probes , aiding in the visualization of cellular processes and diagnostics .
Materials Science
Triazole compounds contribute to the development of advanced materials , such as electrolytes in fuel cells and additives in solar cells, due to their chemical robustness .
Wirkmechanismus
- BACE plays a crucial role in the production of amyloid-beta peptides, which accumulate in the brains of Alzheimer’s disease patients. By inhibiting BACE, this compound may help reduce amyloid-beta formation . GSK3β is implicated in neurodegenerative diseases. Modulating its activity could impact neuronal survival and function. AChE inhibition enhances acetylcholine levels, potentially improving cognitive function in Alzheimer’s patients.
Action Environment
- These factors influence compound stability and activity. The compound’s ability to cross the BBB affects its efficacy. Exposure to pollutants may alter its effects.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-amino-N-methyl-2H-triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-6-4(10)2-3(5)8-9-7-2/h1H3,(H,6,10)(H3,5,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRDRQWIQNKHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NNN=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid](/img/structure/B1526962.png)
![2-[2,5-Dioxo-4-(propan-2-yl)-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid](/img/structure/B1526964.png)
![1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B1526966.png)





![3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B1526977.png)


